A convenient synthesis of optically active 3-morpholinecarboxylic acid and its thio analogue, tetrahydro-2H-1,4-thiazine-3-carboxylic acid, has been developed. [] These intermediates were obtained by the reaction of benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate and its enantiomer with 2-chloroethanol or 2-chloroethanethiol, respectively. []
The first paper details an alternative approach to synthesize enantiopure (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, a precursor to Aprepitant. The study describes a robust process involving the resolution of N-benzylglycinamide via diastereomeric salt crystallization, followed by alkylation and stereocontrolled cyclization. The optimized reaction conditions were designed for commercial-scale implementation, indicating the potential for large-scale production of this medically important compound1.
The second paper presents a convenient synthesis method for optically active 3-morpholinecarboxylic acid and its thio analogue. These intermediates are valuable in the synthesis of various pharmacologically active compounds. The method involves the reaction of benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol or 2-chloroethanethiol. The significance of this research lies in the development of a new synthetic route that could be applied to the production of other optically active substances2.
Both studies contribute significantly to the field of medicinal chemistry by providing efficient synthetic routes to enantiomerically pure compounds. The ability to produce these intermediates with high enantiopurity is essential for the development of drugs with specific therapeutic effects and minimal side effects. The methodologies described could be adapted for the synthesis of a wide range of biologically active molecules, demonstrating the broad applicability of this research12.
The mechanism of action for "(S)-4-Benzyl-3-morpholinecarboxylic acid" itself is not directly described in the provided papers, as the compound is primarily an intermediate in the synthesis of other pharmacologically active agents. However, the synthesized enantiopure morpholinone derivative mentioned in the first paper is a key intermediate for Aprepitant, which functions as an NK1 receptor antagonist. This receptor is implicated in the signaling pathway of substance P, a neuropeptide associated with mediating pain and emesis. By inhibiting this receptor, Aprepitant can effectively reduce the incidence of nausea and vomiting in patients undergoing chemotherapy1.
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7